molecular formula C6H5BrFN B116652 4-Bromo-3-fluoroaniline CAS No. 656-65-5

4-Bromo-3-fluoroaniline

Cat. No.: B116652
CAS No.: 656-65-5
M. Wt: 190.01 g/mol
InChI Key: YTMVYYAKOPIJCZ-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoroaniline is an organic compound with the chemical formula C6H5BrFN. It is characterized by the presence of bromine and fluorine atoms attached to an aniline ring. This compound is a pale yellow solid and is used as an intermediate in various chemical syntheses .

Scientific Research Applications

4-Bromo-3-fluoroaniline is widely used in scientific research due to its versatility:

Safety and Hazards

The safety data sheet suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

4-Bromo-3-fluoroaniline is expected to continue being used as an intermediate in the synthesis of various pharmaceuticals . Its use in the synthesis of several lateral difluoro-substituted 4,4-dialkyl- and 4,4-alkoxyalkylterphenyls suggests potential future applications in this area .

Mechanism of Action

Target of Action

4-Bromo-3-fluoroaniline is primarily used as an intermediate in the synthesis of various pharmaceuticals . The specific targets of this compound can vary depending on the final pharmaceutical product it is used to produce.

Mode of Action

Instead, it undergoes further chemical reactions to form more complex compounds that can interact with biological targets . The mode of action of these compounds can vary widely depending on their structure and the specific biological target they interact with.

Biochemical Pathways

The biochemical pathways affected by this compound are dependent on the final pharmaceutical product it is used to synthesize

Result of Action

The pharmaceutical products synthesized using this compound can have a wide range of effects, depending on their specific biological targets .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is soluble in some organic solvents such as alcohols, ethers, and ketones, but insoluble in water . This solubility profile can affect how the compound is handled and stored, and how it reacts in different environments. Furthermore, safety information indicates that it has irritant properties and can cause inflammation and irritation when in contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

It is known to be an intermediate used for the synthetic preparation of various pharmaceuticals

Molecular Mechanism

It is known to be used in the synthesis of several pharmaceuticals , suggesting that it may interact with biomolecules in some way. The specifics of these interactions, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are not currently known.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-3-fluoroaniline can be synthesized through a multi-step process. One common method involves the bromination of aniline to form 4-bromoaniline, followed by fluorination using sodium fluoride to yield this compound . The reactions typically occur in suitable solvents like acetonitrile or methanol under controlled temperatures.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation can produce nitro or nitroso derivatives .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-3-fluoroaniline’s unique combination of bromine and fluorine atoms makes it particularly valuable in the synthesis of complex organic molecules, offering distinct reactivity and properties compared to its analogs .

Properties

IUPAC Name

4-bromo-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMVYYAKOPIJCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356332
Record name 4-Bromo-3-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

656-65-5
Record name 4-Bromo-3-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-3-fluoroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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